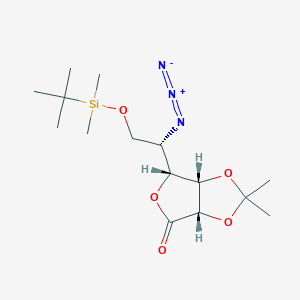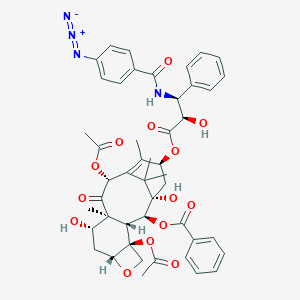
Imidazole
Übersicht
Beschreibung
Imidazole is a class of organic compounds of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with molecular formula C3H4N2 . It is an aromatic heterocyclic diazole and a key biological buffer with a pH range of 6.2 to 7.8 at 25°C . It has a wide range of applications in molecular biology, biochemistry, and proteomics .
Synthesis Analysis
Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods start from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis
Imidazole is a five-membered hetero-aromatic ring of two non-adjacent nitrogen atoms, with a carbon atom placed between the two nitrogen atoms . The molecule’s conjugated structure and aromaticity make it exceptionally stable .Chemical Reactions Analysis
Imidazole exhibits a variety of chemical reactions. For instance, it reacts with acids, where the protonation of N3-atoms in imidazole produces stable salts with strong acids . The proton on the N1 atom of imidazole can be removed by a strong base .Physical And Chemical Properties Analysis
Imidazole exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton .Wissenschaftliche Forschungsanwendungen
Medicine and Pharmacology
Imidazole and its derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . They also act as enzyme inhibitors .
Agriculture
Imidazoles are used as selective plant growth regulators, fungicides, and herbicides . They are also used as therapeutic agents .
Green Chemistry and Organometallic Catalysis
Imidazoles have found applications in green chemistry and organometallic catalysis. They are used as ionic liquids and N-heterocyclic carbenes (NHCs) .
Chemical Synthesis of Peptides/Proteins
N-acyl imidazoles are unique electrophiles that exhibit moderate reactivity, relatively long-half life, and high solubility in water . They are used in the chemical synthesis of peptides and proteins .
Chemical Labeling of Proteins and RNAs
N-acyl imidazole chemistry contributes to the chemical labeling and functional control of endogenous proteins and RNAs under multimolecularly crowded biological conditions of live cells .
Material Science Applications
Imidazolium salts are used to extract metal ions from aqueous solutions, dissolve carbohydrates, create polyelectrolyte brushes on surfaces, and coat metal nanoparticles . They also provide antimicrobial action and create oriented liquid crystals .
Bioactive Applications
Bioactive applications of imidazolium include the creation of imidazolium hydrogels, antiarrhythmics, and anti-metastic agents .
Chemical Organic Synthesis
Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Wirkmechanismus
Target of Action
Imidazole is a versatile compound that interacts with a variety of targets. It has been found to interact with several enzymes and receptors, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , Serine/threonine-protein kinase pim-1 , and others . These targets play crucial roles in various biochemical processes, contributing to the broad pharmacological spectrum of imidazole .
Mode of Action
Imidazole interacts with its targets through various mechanisms. For instance, it binds to the active site of enzymes via hydrogen bonding, electrostatic interactions, and hydrophobic interactions . The specific mode of action depends on the target and the context of the interaction. The nitrogen atoms in the imidazole ring can form weak interactions with a wide range of enzymes and receptors, demonstrating a wide range of biological and pharmacological effects .
Biochemical Pathways
Imidazole is involved in several biochemical pathways. It is a key component in the biosynthesis of histidine and purines . The imidazole ring is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . Histidine is most frequently found in the catalytic site of enzymes, highlighting the importance of imidazole in these biochemical pathways .
Pharmacokinetics
The pharmacokinetics of imidazole and its derivatives are complex and depend on the specific compound. For instance, imidazole antifungals are metabolized in the liver and are substrates and inhibitors of cytochrome P450 (CYP) isoenzymes, which means they are involved in numerous drug–drug interactions . The ADME properties of imidazole compounds can greatly impact their bioavailability and efficacy .
Result of Action
The molecular and cellular effects of imidazole’s action are diverse and depend on the specific targets and pathways involved. For example, imidazole derivatives have been found to have antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects . These effects are the result of imidazole’s interactions with its targets and its involvement in various biochemical pathways .
Action Environment
The action, efficacy, and stability of imidazole can be influenced by various environmental factors. For instance, the atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been studied, suggesting that environmental conditions can impact the behavior of imidazole . Furthermore, the lipophilicity of imidazole derivatives, which can be tuned through the introduction of different hydrophobic substituents, has been found to significantly impact their antibacterial activity .
Safety and Hazards
Zukünftige Richtungen
Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry. They are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
Eigenschaften
IUPAC Name |
1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXELZNTBOGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | imidazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Imidazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82370-43-2, 227760-40-9, Array | |
| Record name | 1H-Imidazole, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82370-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227760-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2029616 | |
| Record name | Imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Solid; [Merck Index] Colorless to yellow solid with an amine-like odor; [OECD SIDS] White or light yellow crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | 1H-Imidazole | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18775 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Imidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
257 °C, 268 °C | |
| Record name | Imidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
145 °C (293 °F) - closed cup, 145 °C c.c. | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very soluble in water, In water, 241 g/100 g at 20 °C, In water, 2060 g/kg H2O at 19 °C, In water, 663 g/L at 20 °C, Very soluble in ethanol; soluble in diethyl ether, acetone, pyridine; slightly soluble in benzene, Solubility in water, g/100ml at 20 °C: 63.3 (good) | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Density: 1.0303 g/cu m at 101 °C, Relative density (water = 1): 1.03 | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 2.35 | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.002 [mmHg], Vapor pressure = 0.327 Pa at 25 °C (2.25X10-2 mm Hg at 25 °C), Vapor pressure, Pa at 20 °C: 0.3 | |
| Record name | Imidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18775 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Imidazole | |
Color/Form |
Monoclinic prisms from benzene, Colorless crystals, Colorless-yellow solid | |
CAS RN |
288-32-4 | |
| Record name | Imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | imidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GBN705NH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
89.52 °C, 90.5 °C, 89 °C | |
| Record name | Imidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Imidazole antifungal drugs primarily target the enzyme lanosterol demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes. [] By binding to the heme iron atom of CYP51, these drugs inhibit its function, leading to ergosterol depletion and accumulation of toxic sterol precursors. This disrupts membrane integrity, permeability, and fluidity, ultimately causing fungal cell death. []
ANone: While imidazoles primarily target fungal CYP51, they can also interact with mammalian cytochrome P450 enzymes, albeit with lower affinity. [, , ] This interaction can lead to drug-drug interactions and altered metabolism of other medications. [, ] For example, some imidazoles exhibit both polycyclic aromatic hydrocarbon- and phenobarbital-type induction of phase I and phase II drug-metabolizing enzymes in rat liver microsomes. []
ANone: Imidazole (C3H4N2) is a five-membered planar aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It exists in equilibrium between two tautomers due to the migration of the N-H proton. [] Imidazole is soluble in water and polar organic solvents, and its derivatives are often characterized by NMR and DFT studies. []
ANone: Imidazole-rich cross-linked polybenzimidazole (PBI) networks show promise as HT-PEMs for fuel cell applications. [] By cross-linking PBI with 2,2'-bis(chloromethyl)-5,5'-bibenzimidazole (BIM-2Cl), the resulting membranes exhibit improved dimensional and mechanical stability, even at high acid doping levels. [] This enhanced stability, coupled with high proton conductivity, makes these membranes suitable for demanding fuel cell environments.
ANone: Imidazole derivatives, particularly N-heterocyclic carbenes (NHCs) derived from imidazolium salts, have emerged as powerful organocatalysts in a wide range of organic transformations. [, ] These catalysts often operate through nucleophilic activation of substrates, enabling novel synthetic pathways. For example, NHCs are extensively used in reactions like ring-opening polymerizations, Stetter reactions, and benzoin condensations. []
ANone: Copper complexes, particularly cuprous chloride, with N-methylimidazole (NMI) as a ligand exhibit enhanced catalytic activity in the oxidative carbonylation of methanol to dimethyl carbonate (DMC). [] NMI acts as a multifunctional promoter, increasing cuprous chloride solubility in methanol, inhibiting corrosion in the reaction system, and promoting the catalytic cycle. [] This approach offers a more environmentally friendly method for DMC production.
ANone: Computational studies, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding modes and affinities of imidazole-containing molecules with DNA. [, ] For example, studies using aminobenzyl and guanidinium calix[4]arene dimers, containing imidazole moieties, have explored their potential as DNA major groove binders. [] These simulations help in understanding the structural features that govern DNA recognition and aid in the rational design of novel DNA-targeting agents.
ANone: Substitutions on the imidazole ring significantly impact its biological activity. [, , , , ] The presence of aromatic rings or specific functional groups at the N-1 position often enhances the inhibitory potency against fungal CYP51 and other enzymes. [, ] For instance, bifonazole, with its bulky aromatic substituents, displays potent antifungal activity. [] Conversely, benzimidazoles with aliphatic side chains generally exhibit weaker inhibition. [] These SAR studies are crucial for optimizing the potency and selectivity of imidazole-based drugs.
ANone: Studies on 2-aryl benzimidazole derivatives have revealed the significant impact of the 2-aryl substituent on antifouling activity against marine biofilm-forming bacteria. [] Compounds with specific substituents like chlorine or furan demonstrated broad-spectrum antifouling activity against multiple marine fouling species. [] These findings underscore the importance of SAR studies in identifying potent and selective antifouling agents.
ANone: Imidazole derivatives, particularly those with limited water solubility, may pose challenges in formulation development. [, ] Strategies like co-solvents, surfactants, or cyclodextrin complexation can enhance solubility and bioavailability. [] Additionally, stability under various storage conditions, including temperature, humidity, and light exposure, needs to be carefully evaluated and addressed during formulation optimization.
ANone: Imidazole antifungals, depending on their structure and formulation, can exhibit variable absorption and distribution profiles. [] While some are well-absorbed orally, others may require topical or intravenous administration. Distribution to various tissues, including the skin, nails, and systemic circulation, is crucial for their efficacy. []
ANone: The anticancer activity of imidazole derivatives is frequently assessed using in vitro cell-based assays and in vivo animal models. [, ] Cell lines representing different cancer types, such as melanoma (B16F10), are commonly employed in cytotoxicity assays to determine IC50 values. [] Animal models, often xenograft studies where human cancer cells are implanted into immunocompromised mice, help evaluate the in vivo efficacy and safety of promising imidazole candidates.
ANone: Studies comparing the effects of Holothuria arenicola extract (SCE) and imidazole carboxamide on melanoma cells revealed that SCE exhibited higher cytotoxicity than imidazole carboxamide. [] SCE showed an IC50 of 31 µg/mL, while imidazole carboxamide had an IC50 of 1600 µg/mL, suggesting a potentially higher efficacy of SCE against melanoma cells. []
ANone: Resistance to imidazole antifungals can arise from various mechanisms, including mutations in the target enzyme CYP51, overexpression of drug efflux pumps, and alterations in ergosterol biosynthesis pathways. [] These mechanisms can develop independently or in combination, leading to reduced drug efficacy.
ANone: A variety of analytical techniques are used for characterizing and quantifying imidazole compounds. These include:
- NMR spectroscopy: 1H and 19F NMR are widely used to determine the structure and purity of synthesized imidazole derivatives. [, , , ]
- Mass spectrometry: Coupled with techniques like UPLC (Ultra Performance Liquid Chromatography), mass spectrometry is employed for the identification and quantification of imidazole compounds in complex mixtures, such as biological samples. []
- X-ray crystallography: This technique provides detailed structural information, including bond lengths and angles, for imidazole-containing compounds and their complexes. [, , ]
- UV-Vis Spectroscopy: Utilized for studying the coordination of imidazole derivatives to metal centers and investigating their electronic properties. [, ]
ANone: Turbo flow online purification coupled with ultra-performance liquid chromatography-tandem mass spectrometry (TF-UPLC-MS/MS) is a highly sensitive and efficient method for determining trace amounts of imidazole pesticide residues in fruits. [] This method allows for the separation, identification, and quantification of multiple imidazole pesticides in a single run, ensuring food safety and regulatory compliance.
ANone: Yes, certain imidazole derivatives can either induce or inhibit drug-metabolizing enzymes, particularly cytochrome P450 enzymes. [, ] This can lead to drug interactions, altering the metabolism and clearance of co-administered medications. For instance, N-benzylimidazole has been shown to induce cytochrome P450 activity in rat liver microsomes, potentially affecting the metabolism of other drugs. []
ANone: Imidazole and its derivatives find applications in diverse fields, showcasing their versatility:
- Medicinal chemistry: Imidazoles are core structures in a wide range of pharmaceuticals, including antifungal, antibacterial, and antitumor agents. [, , , ]
- Materials science: Imidazole-containing polymers are investigated for high-temperature proton exchange membranes in fuel cells, highlighting their potential in energy applications. []
- Catalysis: N-heterocyclic carbenes (NHCs) derived from imidazolium salts have revolutionized organocatalysis, enabling efficient and selective transformations in organic synthesis. [, ]
- Bioinorganic chemistry: Imidazole mimics the histidine residue in metalloproteins, aiding in understanding enzymatic mechanisms and designing artificial metalloenzymes. []
- Supramolecular chemistry: The ability of imidazole to form hydrogen bonds and coordinate with metal ions makes it a valuable building block in supramolecular assemblies and metal-organic frameworks (MOFs). [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)









